Pivanex
Overview
Description
Pivaloyloxymethyl butyrate: , commonly known as AN-9, is an acyloxyalkyl ester prodrug of butyric acid. This compound has garnered significant attention due to its low toxicity and notable anticancer activity in both in vitro and in vivo studies. AN-9 exhibits greater potency than butyric acid in inducing malignant cell differentiation and inhibiting tumor growth. It has demonstrated favorable toxicological, pharmacological, and pharmaceutical properties in preclinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AN-9 involves the esterification of butyric acid with pivaloyloxymethyl chloride. The reaction typically requires an acid catalyst and is conducted under anhydrous conditions to prevent hydrolysis of the ester. The reaction is carried out at a controlled temperature to ensure optimal yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of AN-9 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: AN-9 undergoes several types of chemical reactions, including:
Oxidation: AN-9 can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: The compound can be reduced to yield butyric acid and other related compounds.
Substitution: AN-9 can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidation of AN-9 can yield pivalic acid and other oxidation products.
Reduction: Reduction typically produces butyric acid and related compounds.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Scientific Research Applications
AN-9 has a wide range of scientific research applications, including:
Chemistry: AN-9 is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is used in studies related to cell differentiation and apoptosis.
Medicine: AN-9 has shown significant anticancer activity and is being investigated for its potential use in cancer therapy. It is particularly effective in inducing malignant cell differentiation and inhibiting tumor growth.
Industry: AN-9 is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
AN-9 acts as a histone deacetylase inhibitor, which is an analog of butyric acid. It induces apoptosis of cancer cells by promoting cellular differentiation. Due to its high lipophilicity, AN-9 is rapidly and extensively transported intracellularly, where it undergoes esterase-mediated hydrolysis to form pivalic acid, formaldehyde, and butyric acid. The compound targets apoptosis regulators such as Bcl-2 and caspase-8, leading to the downregulation of these proteins and the induction of apoptosis .
Comparison with Similar Compounds
Butyric Acid: AN-9 is an ester prodrug of butyric acid and exhibits greater potency in inducing malignant cell differentiation and tumor growth inhibition.
Valproic Acid: Another histone deacetylase inhibitor with similar anticancer properties but different pharmacological profiles.
Trichostatin A: A potent histone deacetylase inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness of AN-9: AN-9 stands out due to its favorable toxicological, pharmacological, and pharmaceutical properties compared to butyric acid. It has demonstrated greater potency in inducing malignant cell differentiation and inhibiting tumor growth, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
butanoyloxymethyl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-6-8(11)13-7-14-9(12)10(2,3)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKLFBYWXZYSOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190818 | |
Record name | AN 9 (ion exchanger) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pivaloyloxymethyl butyrate is a histone deacetylase inhibitor analog of butyric acid that causes apoptosis of cancer cells through signaling cellular differentiation. It is rapidly and extensively transported intracellularly because of its high lipophilicity, where it undergoes esterase-mediated hydrolysis to form pivalic acid, formaldehyde, and BA. | |
Record name | AN-9 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05103 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
122110-53-6, 37380-45-3 | |
Record name | Pivaloyloxymethyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122110-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AN 9 (ion exchanger) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037380453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pivanex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122110536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AN-9 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05103 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AN 9 (ion exchanger) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AN-9 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VNK5440P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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